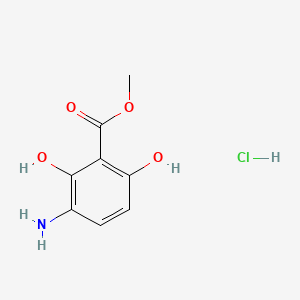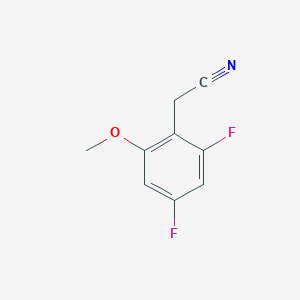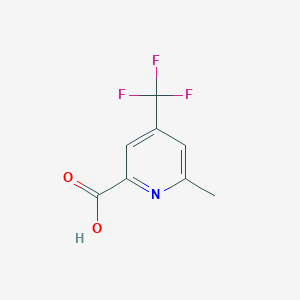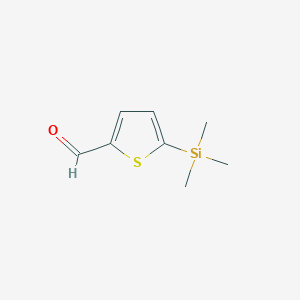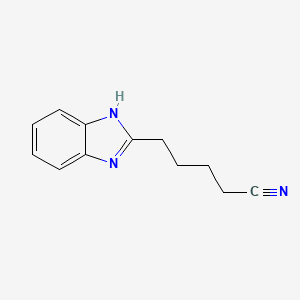
5-(1H-1,3-Benzodiazol-2-YL)pentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1H-1,3-Benzodiazol-2-YL)pentanenitrile: is an organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-1,3-Benzodiazol-2-YL)pentanenitrile typically involves the reaction of a suitable benzodiazole derivative with a pentanenitrile precursor. One common method involves the use of a nucleophilic substitution reaction where the benzodiazole ring is introduced to the pentanenitrile chain under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher efficiency and scalability. The use of automated systems can further enhance the production process by reducing human error and increasing reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the introduction of oxygen atoms into the molecule. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions may involve the addition of hydrogen atoms or the removal of oxygen atoms. Reducing agents such as lithium aluminum hydride can be used.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Halogenation is a common substitution reaction for this compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens (chlorine, bromine), acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: 5-(1H-1,3-Benzodiazol-2-YL)pentanenitrile is used as a building block in organic synthesis. It can be used to create more complex molecules for various applications, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structure allows it to interact with specific biological targets, making it useful in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its benzodiazole core is a common motif in many therapeutic agents, including anti-anxiety and anti-epileptic drugs.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of 5-(1H-1,3-Benzodiazol-2-YL)pentanenitrile involves its interaction with specific molecular targets. The benzodiazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
5-(1H-1,3-Benzodiazol-2-YL)pentan-1-ol: This compound has a hydroxyl group instead of a nitrile group, leading to different chemical properties and reactivity.
5-(1H-1,3-Benzodiazol-2-YL)pentan-1-amine: This compound contains an amine group, which can participate in different types of chemical reactions compared to the nitrile group.
Uniqueness: 5-(1H-1,3-Benzodiazol-2-YL)pentanenitrile is unique due to its nitrile functional group, which imparts specific chemical properties and reactivity This makes it suitable for applications where other similar compounds may not be effective
Propriétés
Formule moléculaire |
C12H13N3 |
|---|---|
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
5-(1H-benzimidazol-2-yl)pentanenitrile |
InChI |
InChI=1S/C12H13N3/c13-9-5-1-2-8-12-14-10-6-3-4-7-11(10)15-12/h3-4,6-7H,1-2,5,8H2,(H,14,15) |
Clé InChI |
PBBQJYCBNGAGBS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)CCCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


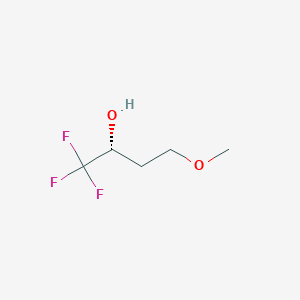
![2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-6'-carboxylic acid](/img/structure/B13593356.png)


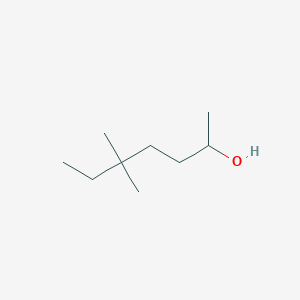
![2-{[(Tert-butoxy)carbonyl]amino}-6-oxaspiro[3.4]octane-2-carboxylicacid](/img/structure/B13593381.png)

